molecular formula C8H7NO B076525 5-Methylbenzoxazole CAS No. 10531-78-9

5-Methylbenzoxazole

Cat. No. B076525
Key on ui cas rn: 10531-78-9
M. Wt: 133.15 g/mol
InChI Key: UBIAVBGIRDRQLD-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Combine 5-methyl-benzoxazole (0.5 g, 3.75 mmol), NBS (0.7 g, 3.93 mmol), AIBN (60 mg, 0.37 mmol), chloroform (10 mL) and reflux for 1 h. Cool the reaction mixture to ambient temperature, dilute with chloroform and wash with water. Dry the organic extracts over anhydrous Na2SO4, evaporate the solvent and purify by chromatography on silica gel eluting with hexane/EtOAc (1:0, 9:1, 4:1 and 7:3) to obtain the title compound as a white solid (0.1 g, 13%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
13%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]=[N:7][C:6]=2[CH:10]=1.C1C(=O)N([Br:18])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)Cl>[Br:18][CH2:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]=[N:7][C:6]=2[CH:10]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC=1C=CC2=C(N=CO2)C1
Name
Quantity
0.7 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
60 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic extracts over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporate the solvent
CUSTOM
Type
CUSTOM
Details
purify by chromatography on silica gel eluting with hexane/EtOAc (1:0, 9:1, 4:1 and 7:3)

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=CC2=C(N=CO2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 12.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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